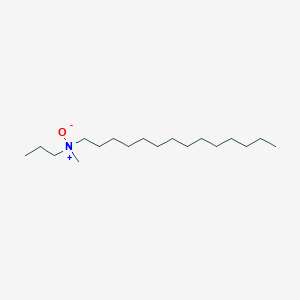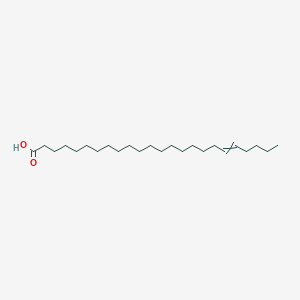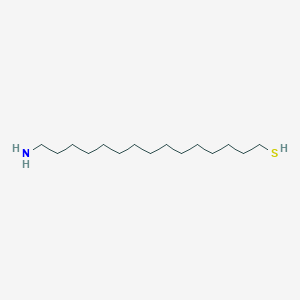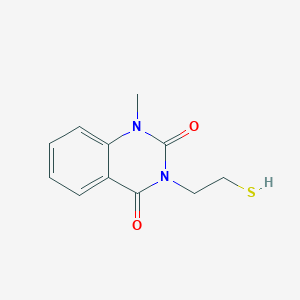
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves several steps. One common method includes the reaction of bis(2-(2-aminobenzoylamino)ethyl)disulfane with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its immunomodulating and immunorestorative activities . It has shown potential in enhancing immune responses and restoring immune function in various experimental models. In addition to its immunological applications, 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- has been investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting immune-related disorders . Its unique chemical structure also makes it a valuable tool in chemical and biological research.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of methyltransferases and other enzymes involved in immune responses. The compound undergoes metabolic transformations, including methylation and oxidation, leading to the formation of active metabolites that contribute to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- can be compared with other similar compounds, such as 6-Bromo-3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- contributes to its distinct immunomodulatory effects, setting it apart from other related compounds .
Eigenschaften
CAS-Nummer |
138779-48-3 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
1-methyl-3-(2-sulfanylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-12-9-5-3-2-4-8(9)10(14)13(6-7-16)11(12)15/h2-5,16H,6-7H2,1H3 |
InChI-Schlüssel |
XJDNOTFLEFYTNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
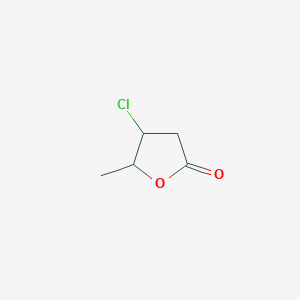
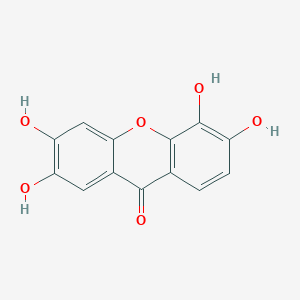

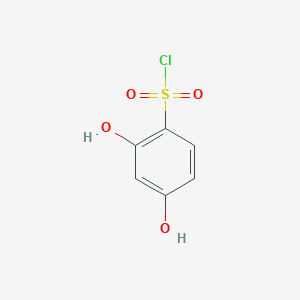
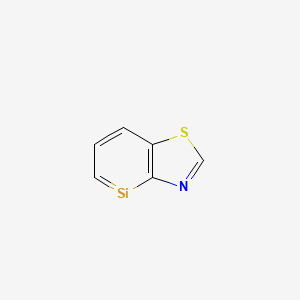
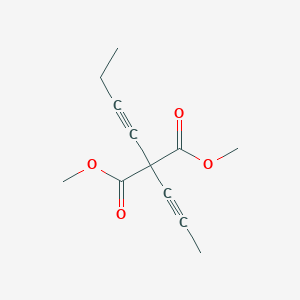
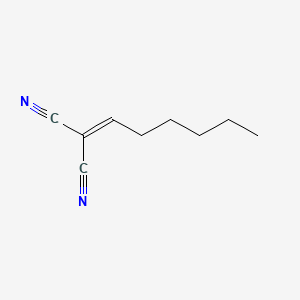
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
